molecular formula C17H19FN4O2 B2544934 (2-Fluorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 946225-50-9

(2-Fluorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No. B2544934
CAS RN: 946225-50-9
M. Wt: 330.363
InChI Key: DWPBZYFFNBNRFX-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The compound is an analogue of FPMINT and has been studied for its inhibitory effects on ENTs . The study showed that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was essential for the inhibitory effects on ENT1 and ENT2 .

Scientific Research Applications

Receptor Binding Affinities and Antipsychotic Agents

Research indicates that arylcycloalkylamines, including phenyl piperidines and piperazines with arylalkyl substituents, play a significant role in the potency and selectivity of binding affinity at D(2)-like receptors. These pharmacophoric groups are critical in the development of antipsychotic agents, suggesting that compounds like (2-Fluorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone could have implications in neuropsychiatric disorder treatments (Sikazwe et al., 2009).

Development of Chemosensors

Fluorophoric compounds, such as 4-Methyl-2,6-diformylphenol (DFP), have been employed in the development of chemosensors for detecting various analytes, including metal ions and neutral molecules. This highlights the potential of structurally similar compounds to serve as platforms for chemosensor development, with applications ranging from environmental monitoring to clinical diagnostics (Roy, 2021).

Nucleophilic Aromatic Substitution Reactions

The study of nucleophilic aromatic substitution reactions, particularly involving piperidine and nitro-group containing compounds, provides insights into synthetic pathways that could be applied to the synthesis of related compounds. Understanding these mechanisms is crucial for designing synthetic strategies for novel compounds with potential therapeutic applications (Pietra & Vitali, 1972).

Practical Synthesis Applications

The synthesis of key intermediates like 2-Fluoro-4-bromobiphenyl, utilized in the manufacture of pharmaceuticals, underscores the importance of innovative synthetic methods. Research in this area can inform the development of efficient, scalable synthesis techniques for compounds with complex structures, such as (2-Fluorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone, potentially leading to novel drug discoveries (Qiu et al., 2009).

Future Directions

The compound is an analogue of FPMINT, a novel inhibitor of ENTs . Future research could focus on further exploring the structure-activity relationship of FPMINT analogues and their potential therapeutic applications .

properties

IUPAC Name

(2-fluorophenyl)-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O2/c1-12-19-15(11-16(20-12)24-2)21-7-9-22(10-8-21)17(23)13-5-3-4-6-14(13)18/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPBZYFFNBNRFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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